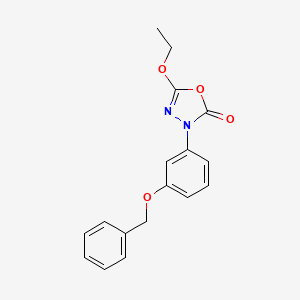
3-(3-(benzyloxy)phenyl)-5-ethoxy-1,3,4-oxadiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Benzyloxy)phenyl)-5-ethoxy-1,3,4-oxadiazol-2(3H)-one is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an oxadiazole ring substituted with an ethoxy group.
Preparation Methods
The synthesis of 3-(3-(benzyloxy)phenyl)-5-ethoxy-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-(benzyloxy)benzohydrazide with ethyl chloroformate under basic conditions to form the oxadiazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-(3-(Benzyloxy)phenyl)-5-ethoxy-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3-(Benzyloxy)phenyl)-5-ethoxy-1,3,4-oxadiazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-(benzyloxy)phenyl)-5-ethoxy-1,3,4-oxadiazol-2(3H)-one involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its action depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
3-(3-(Benzyloxy)phenyl)-5-ethoxy-1,3,4-oxadiazol-2(3H)-one can be compared with other oxadiazole derivatives, such as:
3-(4-Methoxyphenyl)-5-ethoxy-1,3,4-oxadiazol-2(3H)-one: Similar structure but with a methoxy group instead of a benzyloxy group.
3-(3-Chlorophenyl)-5-ethoxy-1,3,4-oxadiazol-2(3H)-one: Contains a chloro group instead of a benzyloxy group.
3-(3-Nitrophenyl)-5-ethoxy-1,3,4-oxadiazol-2(3H)-one: Contains a nitro group instead of a benzyloxy group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
CAS No. |
328404-08-6 |
|---|---|
Molecular Formula |
C17H16N2O4 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
5-ethoxy-3-(3-phenylmethoxyphenyl)-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C17H16N2O4/c1-2-21-16-18-19(17(20)23-16)14-9-6-10-15(11-14)22-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3 |
InChI Key |
GUZKBNUSIOHJIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN(C(=O)O1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-5-[(4-cyclohexylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12911463.png)


methanone](/img/structure/B12911492.png)
![6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12911500.png)








